molecular formula C19H18N4O3S B2818343 N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-47-5

N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2818343
CAS RN: 851079-47-5
M. Wt: 382.44
InChI Key: YOXQLAVQAZIUCY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide, also known as DMSA-NPIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized using specific methods, and it has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is complex and involves multiple pathways. One of the key mechanisms is its ability to chelate metal ions, leading to the formation of stable complexes that can be detected using fluorescence spectroscopy. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. The compound also exhibits antimicrobial activity by disrupting the bacterial membrane and inhibiting bacterial growth.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising candidate for future research. The compound has been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. Moreover, this compound exhibits antimicrobial properties, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to act as a fluorescent probe for the detection of metal ions, making it useful in analytical chemistry.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. This property makes it a useful tool in analytical chemistry. Additionally, this compound exhibits antimicrobial properties, making it a promising candidate for the development of new antibiotics. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and requires specific reaction conditions.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide. One potential area of interest is its use as a chemotherapeutic agent for the treatment of cancer. Additionally, this compound could be further investigated for its antimicrobial properties, with the goal of developing new antibiotics. Moreover, this compound could be optimized for its ability to act as a fluorescent probe for the detection of metal ions, making it a valuable tool in analytical chemistry. Finally, the synthesis process for this compound could be further optimized to improve yield and reduce reaction time.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide involves several steps, starting with the reaction of 2,3-dimethylphenylamine with chloroacetyl chloride to form N-(2,3-dimethylphenyl)acetamide. The resulting compound is then reacted with 1-(4-nitrophenyl)imidazole-2-thiol to yield this compound. The synthesis process is further optimized by using various reaction conditions and purification methods to obtain a high yield of the final product.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its ability to act as a fluorescent probe for the detection of metal ions. This compound has also been investigated for its potential use in cancer therapy, due to its ability to induce apoptosis in cancer cells. Moreover, this compound has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-4-3-5-17(14(13)2)21-18(24)12-27-19-20-10-11-22(19)15-6-8-16(9-7-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXQLAVQAZIUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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